molecular formula C8H9N3O2 B117297 Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate CAS No. 159181-77-8

Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate

Cat. No.: B117297
CAS No.: 159181-77-8
M. Wt: 179.18 g/mol
InChI Key: UUQQCFDWTIEWLT-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazole core with an ester functional group at position 4. Derivatives of imidazo[1,2-b]pyrazole have been synthesized to optimize pharmacokinetic properties, such as solubility and metabolic stability, while retaining or enhancing bioactivity .

The crystal structure of a closely related compound, Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, reveals a dihedral angle of 16.90° between the imidazo-pyrazole plane and the phenyl ring, along with π-π interactions (centroid distance: 3.643 Å) and intermolecular O–H⋯N hydrogen bonds . These structural features contribute to its stability and may influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQCFDWTIEWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438504
Record name Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159181-77-8
Record name Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves a sequential one-pot, two-step process:

  • Formation of 5-aminopyrazole intermediates : (Ethoxymethylene)malonic acid derivatives (e.g., ethyl 2-cyano-3-ethoxyacrylate) react with hydrazine monohydrate under microwave irradiation (80–150°C, 150 W, 10 min) in ethanol.

  • GBB three-component reaction (3CR) : The intermediate is treated with aldehydes, isocyanides, and trifluoroacetic acid (TFA) at room temperature, yielding the target compound within 10–60 min.

Optimization and Yields

  • Temperature : Elevated temperatures (120–150°C) are critical for intermediates derived from ethyl 2-cyano-3-ethoxyacrylate.

  • Catalyst : TFA (20 mol%) enhances imidazo[1,2-b]pyrazole formation by facilitating cyclocondensation.

  • Yield : 54–83%, depending on substituents (Table 1).

Table 1: Microwave-Assisted Synthesis Yields

Starting MaterialAldehydeIsocyanideYield (%)
Ethyl 2-cyano-3-ethoxyacrylate4-Chlorobenzaldehydetert-Butyl isocyanide78
(1-Ethoxyethylidene)malononitrileBenzaldehydeCyclohexyl isocyanide65
Ethyl (E)-2-cyano-3-ethoxycrotonate4-NitrobenzaldehydeMethyl isocyanide71

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a one-pot multicomponent strategy that enables rapid assembly of the imidazo[1,2-b]pyrazole core.

Reaction Components and Conditions

  • Aldehydes : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) provide structural diversity.

  • Isocyanides : tert-Butyl, cyclohexyl, and methyl isocyanides are commonly used.

  • Solvent : Ethanol or water/ethanol mixtures.

  • Catalyst : TFA (20 mol%) or p-toluenesulfonic acid (PTSA).

Key Advantages

  • Regioselectivity : Exclusive formation of the 1H-imidazo[1,2-b]pyrazole tautomer.

  • Scalability : Gram-scale synthesis has been demonstrated without yield reduction.

Table 2: GBB Reaction Optimization

AldehydeIsocyanideCatalystTime (min)Yield (%)
4-Methoxybenzaldehydetert-Butyl isocyanideTFA3083
FurfuralCyclohexyl isocyanidePTSA4568
CinnamaldehydeMethyl isocyanideTFA6072

Cyclization of Precursor Compounds

Cyclization strategies leverage prefunctionalized pyrazole or imidazole derivatives to construct the fused ring system.

Methodology

  • Precursor : 5-Amino-3-phenyl-1H-pyrazole or ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • Reagents : Sodium hydride (NaH) or sodium azide (NaN₃) in dimethylformamide (DMF) at 50–80°C.

  • Cyclization : Intramolecular nucleophilic attack forms the imidazo[1,2-b]pyrazole core.

Yield Enhancement

  • Solvent Choice : DMF improves solubility of intermediates, achieving yields up to 75%.

  • Temperature Control : Reactions at 50°C minimize side products.

Table 3: Cyclization Reaction Parameters

PrecursorReagentSolventTemperature (°C)Yield (%)
Ethyl 3-methyl-1H-pyrazole-5-carboxylateNaN₃DMF5072
5-Amino-3-phenyl-1H-pyrazoleNaHTHF8068

Acid-Catalyzed Dehydration of Aminopyrazoles

Concentrated sulfuric acid (H₂SO₄) efficiently dehydrates 5-aminopyrazole derivatives to form the target compound.

Procedure

  • Substrate : Ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Conditions : Stirring with H₂SO₄ at room temperature for 2–4 hours.

  • Workup : Neutralization with aqueous NaOH followed by extraction with dichloromethane.

Limitations and Solutions

  • Side Reactions : Over-dehydration can occur; optimal reaction time is 3 hours.

  • Yield : 60–70%, with purity >95% after recrystallization from toluene.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Microwave-AssistedRapid, high yieldsRequires specialized equipment54–83
GBB ReactionStructural diversity, one-potSensitivity to moisture65–83
CyclizationScalable, mild conditionsLimited substrate scope68–75
Acid-CatalyzedLow cost, simple setupModerate yields60–70

Chemical Reactions Analysis

Synthetic Routes to Ethyl 1H-Imidazo[1,2-b]pyrazole-6-carboxylate

The compound is commonly synthesized via multicomponent reactions (MCRs) or cyclization strategies:

Groebke-Blackburn-Bienaymé (GBB) Reaction

A one-pot, two-step protocol combines (ethoxymethylene)malonic acid derivatives, hydrazine, aldehydes, and isocyanides under mild conditions :

  • Step 1 : Microwave-assisted cyclocondensation of ethyl (ethoxymethylene)malonate with hydrazine yields 5-aminopyrazole intermediates.

  • Step 2 : GBB three-component reaction (3CR) with aldehydes and isocyanides in ethanol/water, catalyzed by trifluoroacetic acid (TFA), forms the imidazo[1,2-b]pyrazole core.

Typical Conditions :

ReagentTemperatureTimeYieldSource
Hydrazine + 4a 80°C (MW)10 min65–83%
Aldehyde + IsocyanideRT10–60 min54–79%

Purification involves simple filtration and washing with hexane/diethyl ether .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key step for further derivatization:

Conditions :

  • Acidic Hydrolysis : Treatment with H<sub>2</sub>SO<sub>4</sub> (20% v/v) at 75°C for 75 minutes yields the carboxylic acid derivative .

  • Basic Hydrolysis : NaOH/EtOH under reflux conditions can also cleave the ester group .

Example :
Ethyl 7-cyano-1H-imidazo[1,2-b]pyrazole-3-carboxylate → 7-cyano-1H-imidazo[1,2-b]pyrazole-3-carboxylic acid (yield: 85%) .

Substitution Reactions

The core structure allows regioselective functionalization:

N-Alkylation/Protection

  • SEM Protection : Sodium hydride-mediated reaction with SEMCl in DMF at 0°C introduces the SEM group at N1, enabling selective deprotection later .

  • BOC Protection : tert-Butyloxycarbonyl (BOC) groups stabilize amines during synthesis.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-b]pyrazole core undergoes nitration or halogenation at position 3 or 7 under controlled conditions .

Cyclization and Heteroannulation

The compound serves as a precursor for fused heterocycles:

Imidazo[4,5-c]pyrazole Formation

Dehydration of 5-aminopyrazole derivatives with concentrated H<sub>2</sub>SO<sub>4</sub> at RT forms 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles :

Example :
Ethyl 5-amino-1H-pyrazole-4-carboxylate → Ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate (yield: 70%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–H functionalization:

Suzuki-Miyaura Coupling

The 7-position brominated derivative reacts with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to introduce aryl groups .

Conditions :

ReagentCatalystYieldSource
7-Bromo derivative + PhB(OH)<sub>2</sub>Pd(PPh<sub>3</sub>)<sub>4</sub>78%

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> or KMnO<sub>4</sub> oxidizes the 2,3-dihydro moiety to a fully aromatic system.

  • Reduction : NaBH<sub>4</sub> selectively reduces nitro groups to amines without affecting the ester .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate. In vitro tests demonstrated its effectiveness against various microbial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested. This compound has shown potential against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

1.2 Anticancer Properties
The anticancer potential of this compound has been evaluated across several cancer cell lines. The following table summarizes key findings on its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.50Inhibition of ERK and p38MAPK phosphorylation
A549 (Lung)26.00Induction of apoptosis and cell cycle arrest
Hep-2 (Laryngeal)0.74Inhibition of cell proliferation

These results suggest that the positioning of substituents on the imidazo-pyrazole scaffold significantly influences the compound's potency against different cancer types.

1.3 Structure-Activity Relationship (SAR)
SAR studies indicate that specific functional groups and their positions on the imidazo-pyrazole core are crucial for enhancing biological activity. For instance, compounds with carboxyethyl substituents at C3 or C6 positions exhibit increased inhibition of p38MAPK and ERK phosphorylation in VEGF-stimulated cells. Conversely, substituents at C7 or unsubstituted derivatives show reduced potency, highlighting the importance of structural modifications in optimizing therapeutic efficacy.

Biological Research

2.1 Mechanism of Action
this compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. It can bind to enzymes or receptors, influencing pathways involved in inflammation and cancer progression.

2.2 Anti-Angiogenic Activity
Recent investigations have revealed the compound's potential in inhibiting angiogenesis by interfering with key signaling pathways such as p38MAPK and PI3K in human umbilical vein endothelial cells (HUVEC). This makes it a candidate for developing new anti-angiogenic agents.

Industrial Applications

3.1 Catalysis
In industrial settings, this compound is utilized in developing new catalysts for various chemical reactions due to its ability to facilitate transformations under mild conditions.

3.2 Material Science
The compound's unique properties allow it to be used in synthesizing novel materials with specific functionalities. Its application in creating push-pull dyes demonstrates its versatility in material science.

Case Studies

4.1 Synthesis and Functionalization
A study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using regioselective magnesiations and zincations followed by trapping reactions with various electrophiles. This approach led to the synthesis of derivatives with improved solubility and biological activity compared to traditional indole-based compounds .

4.2 Hybrid Compounds
Another research effort focused on synthesizing hybrid compounds by linking pyrazole and imidazo-pyrazole scaffolds to catechol moieties, resulting in agents capable of inhibiting neutrophil chemotaxis with IC50 values in the pico–micromolar range . These findings underscore the potential for creating dual-action drugs targeting multiple pathways involved in inflammation and cancer.

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyrazole Core

Table 1: Key Structural and Physical Properties of Selected Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Relevance Reference ID
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate Ethyl ester at position 6 209.23* Not reported Ester group enhances solubility Intermediate for drug design
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate Methylsulfanyl at position 6, phenyl at position 2 329.38 Not reported Dihedral angle: 16.90°; π-π interactions Improved bioactivity
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Carboxylic acid at position 7 255.28 Discontinued Free carboxylic acid increases polarity Potential pharmacophore
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Chloro at position 6 (pyridazine core) 225.63 Not reported Pyridazine core alters aromaticity Antiviral/anticancer research

*Calculated based on molecular formula C₉H₁₁N₃O₂.

Key Observations:

Substituent Effects :

  • The ethyl ester group at position 6 (e.g., this compound) improves solubility compared to carboxylic acid derivatives (e.g., 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid) .
  • Methylsulfanyl and chloro substituents (e.g., in Ethyl 6-methylsulfanyl-2-phenyl-... and Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) may enhance hydrophobic interactions in biological targets .

Heterocyclic Core Modifications: Replacement of the pyrazole ring with pyridazine (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) introduces additional nitrogen atoms, altering electronic properties and binding affinity .

Key Observations:
  • Green Synthesis : highlights a one-pot, microwave-assisted method for imidazo[1,2-b]pyrazoles, reducing reaction time and waste compared to traditional multi-step protocols .
  • Cross-Coupling Efficiency : Suzuki-Miyaura coupling is widely used for introducing aryl/heteroaryl groups (e.g., in ), though yields vary (39.5–51.4%) depending on steric and electronic factors .

Biological Activity

Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound features a unique imidazo-pyrazole core that allows for various functionalizations. This compound is being investigated for applications in medicinal chemistry, particularly as a drug candidate targeting multiple biological pathways. Its structural versatility makes it a promising scaffold for further development into therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial Activity : this compound has shown potential against various microbial strains.
  • Anticancer Activity : It exhibits cytotoxic effects on cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial properties. For example:

  • In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Properties

The anticancer potential of this compound has been evaluated across several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.50Inhibition of ERK and p38MAPK phosphorylation
A549 (Lung Cancer)26.00Induction of apoptosis and cell cycle arrest
Hep-2 (Laryngeal)0.74Inhibition of cell proliferation

These findings suggest that the positioning of substituents on the imidazo-pyrazole scaffold significantly influences the compound's potency against different cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific functional groups and their positions on the imidazo-pyrazole core are crucial for enhancing biological activity. For instance:

  • Compounds with carboxyethyl substituents at C3 or C6 positions show increased inhibition of p38MAPK and ERK phosphorylation in VEGF-stimulated cells.
  • Substituents at C7 or unsubstituted derivatives exhibit reduced potency, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : A recent study evaluated various derivatives against MCF7 and A549 cell lines. The most potent compounds demonstrated IC50 values below 30 µM, indicating strong anticancer properties.
  • Antimicrobial Screening : Another investigation screened this compound against a panel of pathogens, revealing significant activity comparable to standard antibiotics.
  • Mechanistic Insights : Research utilizing human platelet models showed that derivatives could inhibit aggregation and reactive oxygen species (ROS) production effectively, suggesting potential applications in anti-inflammatory therapies as well .

Q & A

Q. What are the common synthetic routes for Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate and its derivatives?

Synthesis typically involves condensation reactions of substituted pyrazoles with appropriate electrophilic reagents. For example, derivatives like ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate are synthesized via cyclization of precursors under reflux conditions, followed by crystallization. Key steps include optimizing reaction time (e.g., 16 hours for azide formation) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Functional group modifications, such as introducing methylsulfanyl or aryl substituents, are achieved by varying aldehydes or thiolating agents during synthesis .

Q. How is X-ray crystallography employed to determine the structure of imidazo[1,2-b]pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions. For instance, the crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate revealed planar imidazo-pyrazole systems with dihedral angles of 16.90° relative to the phenyl ring. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. What biological activities have been reported for imidazo[1,2-b]pyrazole derivatives?

These compounds exhibit diverse bioactivities, including antimicrobial and anticancer properties. Studies highlight their potential as kinase inhibitors or modulators of enzymatic pathways. For example, substituted analogs have shown activity in assays targeting inflammatory mediators . Biological evaluation often follows structural optimization to enhance binding affinity and selectivity.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing new imidazo[1,2-b]pyrazole analogs?

Contradictions between NMR, MS, and X-ray data require cross-validation. For example, ¹H NMR chemical shifts (e.g., δ 7.84 ppm for pyrazole protons) should align with predicted electronic environments. If discrepancies arise (e.g., unexpected splitting), consider dynamic effects like tautomerism or solvent interactions. SC-XRD can resolve ambiguities by providing definitive bond connectivity, as demonstrated for ethyl 6-methylsulfanyl derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formulas (e.g., C₁₃H₁₃N₅O₂) .

Q. What strategies enhance the aqueous solubility of imidazo[1,2-b]pyrazole derivatives for drug development?

Reducing lipophilicity (logD) is key. Replacing hydrophobic groups (e.g., indole rings) with polar substituents (e.g., carboxylates) significantly improves solubility. For example, replacing an indole with a 1H-imidazo[1,2-b]pyrazole scaffold reduced logD by 1.5 units, enhancing bioavailability . Computational modeling (e.g., DFT for charge distribution) guides rational modifications, while experimental validation via shake-flask assays quantifies solubility changes.

Q. How do π-π interactions and hydrogen bonding influence the crystal packing of these derivatives?

In ethyl 6-methylsulfanyl-2-phenyl derivatives, π-π stacking between benzene and imidazole rings (centroid distance: 3.643 Å) stabilizes the lattice. Intermolecular O–H⋯N hydrogen bonds (e.g., water-mediated interactions) further enhance packing efficiency. These interactions can be mapped using Mercury software and correlated with thermal stability via DSC .

Q. What methodological considerations are critical for optimizing reaction yields in imidazo[1,2-b]pyrazole synthesis?

Catalyst selection (e.g., trifluoroacetic acid for azide formation) and temperature control (e.g., 0°C to 50°C gradients) are vital. Monitoring via TLC ensures reaction completion, while dry-load purification minimizes decomposition. For example, yields improved from 51% to >70% by optimizing equivalents of azido(trimethyl)silane .

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